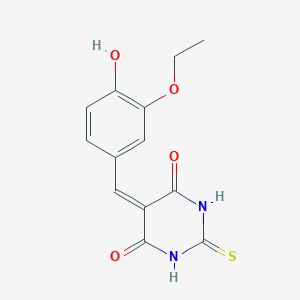

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-6-hydroxy-2-sulfanylpyrimidin-4(5H)-one

説明

特性

IUPAC Name |

5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-2-19-10-6-7(3-4-9(10)16)5-8-11(17)14-13(20)15-12(8)18/h3-6,16H,2H2,1H3,(H2,14,15,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIURLZNHRKGTPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-6-hydroxy-2-sulfanylpyrimidin-4(5H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One possible synthetic route could involve the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 6-hydroxy-2-sulfanylpyrimidin-4(5H)-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-6-hydroxy-2-sulfanylpyrimidin-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The benzylidene group can be reduced to form a saturated benzyl group.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions would

生物活性

The compound (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-6-hydroxy-2-sulfanylpyrimidin-4(5H)-one is a thiazolidine derivative notable for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 300.35 g/mol. The structure features a pyrimidinone ring and various functional groups that contribute to its biological activity.

Key Structural Features

| Feature | Description |

|---|---|

| Functional Groups | Ethoxy, hydroxy, sulfanyl |

| Molecular Weight | 300.35 g/mol |

| Solubility | Soluble in organic solvents |

| Lipophilicity | Moderate (Log P ~ 1.33) |

Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. The antioxidant activity of This compound has been demonstrated through various assays, including DPPH and ABTS assays.

Antimicrobial Activity

The compound has shown promising results against various microbial strains, including bacteria and fungi. In vitro studies have reported minimum inhibitory concentrations (MIC) indicating its effectiveness as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

A study conducted on This compound highlighted its effectiveness against:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties, particularly through inhibition of pro-inflammatory cytokines. It has been shown to downregulate TNF-alpha and IL-6 in cell cultures, suggesting potential applications in treating inflammatory diseases.

The biological activity of This compound is believed to involve the modulation of key signaling pathways such as NF-kB and MAPK pathways, which are crucial in inflammation and immune response.

In Vivo Studies

Recent studies have explored the effects of this compound in animal models of inflammation and infection. The results indicated significant reductions in inflammation markers and improved healing rates in treated groups compared to controls.

Toxicology Profile

Preliminary toxicological assessments suggest that This compound exhibits low toxicity at therapeutic doses, making it a candidate for further development.

類似化合物との比較

Structural Analogues: Pyrimidinone Derivatives

Example : 5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one (EP 4 374 877 A2)

- Core Structure: Pyrimidinone ring.

- Substituents : Chloro (5-Cl) and trifluoromethyl (6-CF₃) groups.

- Key Differences : Lacks the benzylidene moiety and sulfanyl group present in the target compound.

| Feature | Target Compound | 5-Chloro-6-CF₃ Pyrimidinone |

|---|---|---|

| Core | Pyrimidinone | Pyrimidinone |

| 5-Position | 3-ethoxy-4-hydroxybenzylidene (Z) | Chloro |

| 6-Position | Hydroxy | Trifluoromethyl |

| 2-Position | Sulfanyl | Hydrogen |

Thiazolidinone Derivatives with Anti-Biofilm Activity

Example : 3-(4-fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one (aBiofilm database)

- Core Structure: Thiazolidinone (5-membered ring with sulfur and nitrogen).

- Substituents : 3-ethoxy-4-hydroxybenzylidene group (similar to the target compound) and 4-fluorophenyl.

- Activity: Exhibits strong anti-biofilm activity (86 records), particularly against Staphylococcus aureus and Pseudomonas aeruginosa .

- Key Differences: Thiazolidinone core vs. pyrimidinone; presence of a 2-thioxo group instead of sulfanyl.

| Feature | Target Compound | Thiazolidinone Analog |

|---|---|---|

| Core | Pyrimidinone (6-membered) | Thiazolidinone (5-membered) |

| Benzylidene Substituent | 3-ethoxy-4-hydroxy | 3-ethoxy-4-hydroxy |

| 2-Position | Sulfanyl (SH) | Thioxo (S) |

| Bioactivity | Undocumented (structural analog data) | Anti-biofilm (86 records) |

Antifungal Thiazolidinone Derivatives

Example : [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acids (Molecules, 2009)

- Core Structure: Thiazolidinone with a 2-thioxo group.

- Substituents : Arylalkylidene groups at the 5-position.

- Activity : Moderate antifungal activity against Candida albicans and Aspergillus fumigatus .

- Key Differences: Acetic acid side chain and thiazolidinone core, unlike the pyrimidinone-based target compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-6-hydroxy-2-sulfanylpyrimidin-4(5H)-one, and how can reaction conditions be optimized?

- Methodology : Microwave-assisted synthesis is a high-efficiency approach for similar pyrimidinone derivatives. For example, reactions at 80–100°C with 80–150 W power yield comparable compounds in 75–88% efficiency. Key steps include condensation of benzylidene precursors with thioxo-thiazolidinone intermediates under acidic conditions (e.g., glacial acetic acid in DMF). Reaction time (25–30 min) and stoichiometric ratios (1:3 substrate-to-reagent) are critical for reproducibility .

- Characterization : Post-synthesis purification via recrystallization and validation by melting point analysis, ¹H/¹³C NMR, and HRMS are essential. For instance, ¹H NMR peaks at δ 3.74–3.90 ppm confirm ethoxy and methoxy groups, while aromatic protons appear at δ 6.10–7.60 ppm .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

- Methodology :

- NMR Spectroscopy : Use DMSO-d₆ as a solvent to resolve hydroxy and sulfanyl protons. Key signals include the benzylidene CH= group (δ ~7.60 ppm) and hydroxy protons (broad singlet at δ ~10–12 ppm) .

- X-ray Diffraction (XRD) : For crystallographic validation, employ SHELX software (e.g., SHELXL for refinement). Parameters like R-factors (<5%) and thermal displacement ellipsoids ensure accuracy. Related compounds show monoclinic crystal systems with Z = 2–4 .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anti-biofilm activity of this compound against pathogens like Staphylococcus aureus or Pseudomonas aeruginosa?

- Methodology :

- Biofilm Assays : Use microtiter plate assays with crystal violet staining. Test concentrations ranging from 1–100 µM. Include positive controls (e.g., norspermidine) and negative controls (DMSO vehicle).

- Pathogen Models : Prioritize clinically relevant strains (e.g., S. aureus ATCC 25923) and assess biofilm inhibition at 24–48 h. Synergy studies with antibiotics (e.g., ciprofloxacin) can enhance translational relevance .

- Data Analysis : Calculate IC₅₀ values using nonlinear regression. Compare efficacy to structurally similar agents (e.g., 3-(4-fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one, a top anti-biofilm agent with 86 records in aBiofilm database) .

Q. What mechanistic hypotheses explain this compound’s potential enzyme-inhibitory activity, and how can they be tested?

- Methodology :

- Target Identification : Screen against enzymes like AHL lactonases (quorum-sensing disruption) or dihydrofolate reductase (DHFR) using fluorescence-based assays.

- Molecular Docking : Use AutoDock Vina to model interactions between the benzylidene moiety and enzyme active sites (e.g., hydrophobic pockets or hydrogen-bonding residues). Validate with site-directed mutagenesis .

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and Ki values .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?

- Methodology :

- Substituent Variation : Synthesize analogs with modified ethoxy/hydroxy groups (e.g., 3-methoxy-4-ethoxy or halogen substitutions). Compare anti-biofilm IC₅₀ values to identify pharmacophores.

- Electron-Donating/Withdrawing Groups : Introduce nitro (-NO₂) or amino (-NH₂) groups to the benzylidene ring to modulate electron density and binding affinity. For example, methoxy groups enhance solubility but may reduce membrane penetration .

- In Silico Tools : Apply QSAR models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. What strategies resolve contradictions in bioactivity data across similar derivatives (e.g., varying substituent effects)?

- Methodology :

- Systematic Variation : Test analogs under standardized conditions (e.g., pH 6.5 buffer to mimic physiological environments) to isolate substituent effects .

- Meta-Analysis : Cross-reference databases like aBiofilm to identify trends. For example, 3-ethoxy-4-hydroxy derivatives show higher activity than 3-allyloxy analogs due to improved steric fit .

- Crystallographic Validation : Compare binding modes of active/inactive derivatives using XRD to confirm if bioactivity correlates with structural interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。